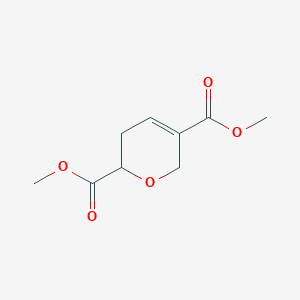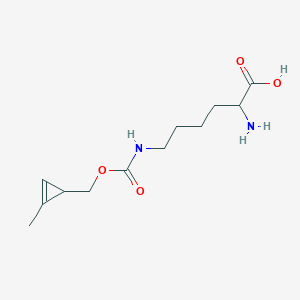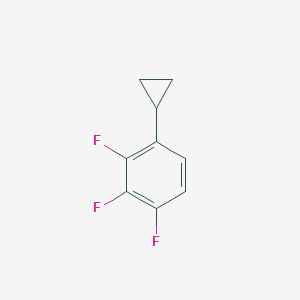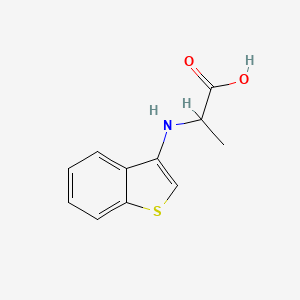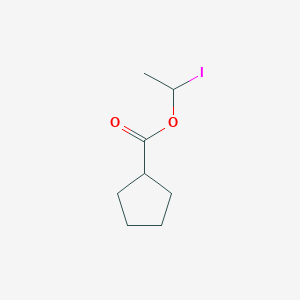![molecular formula C14H17NSi B13693035 3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)
3-[4-(Trimethylsilyl)phenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Trimethylsilyl)phenyl]pyridine is an organic compound that features a pyridine ring substituted with a phenyl group, which in turn is substituted with a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trimethylsilyl)phenyl]pyridine typically involves the regioselective lithiation of a precursor pyridine compound followed by transmetalation and subsequent functionalization. One common method involves the lithiation of 3-chloro-2-ethoxypyridine with n-butyllithium, followed by transmetalation with an organomagnesium halide. The resulting intermediate undergoes elimination to form a pyridyne, which is then functionalized with a trimethylsilyl-substituted phenyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Trimethylsilyl)phenyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized at specific positions.
Cross-Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, where the trimethylsilyl group can be replaced with other functional groups.
Common Reagents and Conditions
Lithiation Reagents: n-Butyllithium is commonly used for the lithiation step.
Transmetalation Reagents: Organomagnesium halides are used for transmetalation.
Cross-Coupling Reagents: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-[4-(Trimethylsilyl)phenyl]pyridine involves its ability to undergo various chemical transformations. The trimethylsilyl group can act as a protecting group, allowing for selective reactions at other positions on the molecule. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(Trimethylsilyl)ethynyl]pyridine: This compound features an ethynyl group instead of a phenyl group and has similar reactivity and applications.
2-Chloro-3-(trimethylsilyl)pyridine: This compound has a chloro substituent and is used in similar synthetic applications.
Uniqueness
3-[4-(Trimethylsilyl)phenyl]pyridine is unique due to the presence of both a trimethylsilyl group and a phenyl group on the pyridine ring. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H17NSi |
|---|---|
Molekulargewicht |
227.38 g/mol |
IUPAC-Name |
trimethyl-(4-pyridin-3-ylphenyl)silane |
InChI |
InChI=1S/C14H17NSi/c1-16(2,3)14-8-6-12(7-9-14)13-5-4-10-15-11-13/h4-11H,1-3H3 |
InChI-Schlüssel |
ZDOYDEGXJPGFSO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
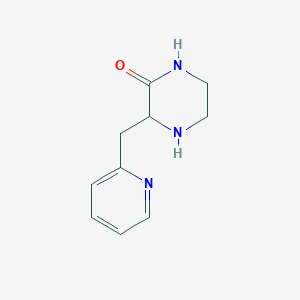
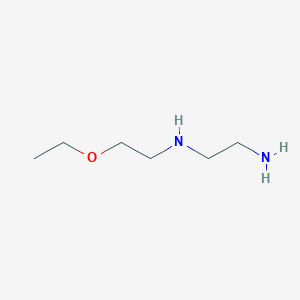
![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)
